molecular formula C8H18N2O B13514526 3-(Piperidin-4-yloxy)propan-1-amine

3-(Piperidin-4-yloxy)propan-1-amine

Cat. No.: B13514526
M. Wt: 158.24 g/mol
InChI Key: AOZJQQLUIPTHOI-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxy)propan-1-amine is an organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yloxy)propan-1-amine typically involves the reaction of piperidine with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon attached to the chlorine atom, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors can also enhance the production process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yloxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates as electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(Piperidin-4-yloxy)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-yloxy)propan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.

    3-(Piperidin-4-yloxy)propylamine: Another similar compound with a different substitution pattern on the propyl chain.

Uniqueness

3-(Piperidin-4-yloxy)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and amine functionality make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-piperidin-4-yloxypropan-1-amine

InChI

InChI=1S/C8H18N2O/c9-4-1-7-11-8-2-5-10-6-3-8/h8,10H,1-7,9H2

InChI Key

AOZJQQLUIPTHOI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCCCN

Origin of Product

United States

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